Product packaging for 1-Phenylprop-2-en-1-amine hydrochloride(Cat. No.:CAS No. 102879-25-4)

1-Phenylprop-2-en-1-amine hydrochloride

Cat. No.: B1344247
CAS No.: 102879-25-4
M. Wt: 169.65 g/mol
InChI Key: SMLXICHDYHVTSX-UHFFFAOYSA-N
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Description

Significance as a Foundational Synthetic Building Block and Chiral Auxiliary in Modern Chemical Research

The significance of a compound in synthetic organic chemistry is often measured by its utility in constructing complex molecular architectures and its ability to induce stereoselectivity. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. uniovi.es This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry. nih.gov The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. uniovi.es

While the concept of using chiral amines as auxiliaries is well-established, with compounds like (R)- and (S)-1-phenylethylamine being widely employed, the specific application of 1-phenylprop-2-en-1-amine (B1218148) hydrochloride in this capacity is not extensively documented in readily available scientific literature. nih.gov The potential of a chiral amine to act as an effective auxiliary is dependent on several factors, including its ability to rigidly control the conformation of the transition state of a reaction, its ease of attachment and removal, and its recyclability.

As a synthetic building block, 1-phenylprop-2-en-1-amine hydrochloride offers a versatile scaffold. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. enamine.net The amine group can be functionalized in numerous ways, and the phenyl and vinyl moieties provide handles for a variety of coupling and addition reactions. For instance, allylic amines are known to participate in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis.

Despite its promising structure, detailed research findings and data specifically demonstrating the efficacy of this compound as a chiral auxiliary or a widely used foundational building block are not prevalent in the current body of scientific literature. The following tables provide an overview of related compounds and their applications to offer a contextual understanding of how such molecules are typically utilized in organic synthesis.

Table 1: Examples of Chiral Amines as Auxiliaries in Asymmetric Synthesis

Chiral AmineType of ReactionDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
(R)-(+)-1-PhenylethylamineAlkylation of iminesUp to 98% e.e. nih.gov
(1S,2S)-PseudoephedrineAlkylation of amides>95% d.r. uniovi.es
(S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (SAMP)Alkylation of hydrazonesUp to 98% e.e.General Literature

This table is for illustrative purposes to show the application of similar compounds, as specific data for this compound is not available.

Table 2: Synthetic Applications of Allylamine (B125299) Derivatives

Allylamine DerivativeReaction TypeProduct ClassSignificance
N-AllylanilineHeck ReactionIndolesFormation of heterocyclic compounds.
Various AllylaminesMizoroki-Heck ArylationArylated AllylaminesC-C bond formation. researchgate.net
Boc-protected allylamineAsymmetric DihydroxylationChiral Amino AlcoholsSynthesis of valuable chiral intermediates.

This table provides examples of reactions involving the allylamine motif to highlight the potential reactivity of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B1344247 1-Phenylprop-2-en-1-amine hydrochloride CAS No. 102879-25-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXICHDYHVTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Asymmetric Synthesis Involving 1 Phenylprop 2 En 1 Amine Hydrochloride

Enantioselective Synthesis of Chiral 1-Phenylpropan-2-amines

While direct enantioselective reactions starting from 1-phenylprop-2-en-1-amine (B1218148) hydrochloride are not widely reported in the literature, the synthesis of chiral 1-phenylpropan-2-amines is most commonly achieved through the asymmetric transformation of prochiral precursors. One of the most effective methods is the asymmetric reductive amination of 1-phenylpropan-2-one. This transformation can be accomplished using biocatalysts, such as transaminases, or with metal-based catalysts featuring chiral ligands.

Transaminases (TAs) are particularly efficient for this purpose, offering high enantioselectivity and operating under mild, environmentally benign conditions. These enzymes catalyze the transfer of an amino group from a donor to the ketone substrate, creating a chiral amine. For instance, both (R)- and (S)-selective transaminases can be employed to produce the corresponding enantiomers of 1-phenylpropan-2-amine with high conversion rates and excellent enantiomeric excess (ee).

Another prominent approach involves the asymmetric hydrogenation of prochiral enamides or imines derived from 1-phenylpropan-2-one. This method will be discussed in more detail in section 3.3. The prevalence of these methods starting from the corresponding ketone underscores the synthetic strategy of establishing the desired stereocenter at the point of amination or during the reduction of a related unsaturated precursor, rather than through a direct enantioselective reaction on the allylic amine itself.

Stereospecific Isomerization of α-Chiral Allylic Amines to γ-Chiral Derivatives

The stereospecific isomerization of α-chiral allylic amines into γ-chiral derivatives represents a powerful strategy for the remote functionalization of molecules while preserving the initial stereochemical information. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and iridium. The process involves the migration of the double bond from the allylic position to form an enamine, with the chirality at the α-carbon being transferred to the γ-position.

For a substrate like an N-protected derivative of 1-phenylprop-2-en-1-amine, this isomerization would yield a chiral enamine. The mechanism of this reaction has been the subject of theoretical studies, which suggest a pathway involving coordination of the catalyst to the nitrogen and the double bond, followed by oxidative addition, hydride migration, and reductive elimination.

Asymmetric Hydrogenation Strategies for Chiral Amine Production

Asymmetric hydrogenation is a highly effective and atom-economical method for the synthesis of chiral amines from unsaturated precursors such as enamines and imines. 1-Phenylprop-2-en-1-amine can exist in tautomeric equilibrium with its corresponding enamine and imine forms, making it a suitable, albeit indirect, substrate for asymmetric hydrogenation. More commonly, N-acylated derivatives (enamides) or N-sulfonylated imines derived from 1-phenylpropan-2-one are used as direct substrates for this transformation.

The choice of catalyst is critical for achieving high enantioselectivity. Chiral complexes of rhodium, iridium, palladium, and more recently, earth-abundant metals like cobalt and nickel, have been successfully employed. For instance, cobalt complexes with chiral bisphosphine ligands, such as (S,S)-Ph-BPE, have shown excellent activity and enantioselectivity in the hydrogenation of enamides. researchgate.net Similarly, iridium-N,P ligand complexes have been used for the highly efficient enantioconvergent hydrogenation of E/Z mixtures of enamides, producing the same enantiomer of the product from both isomers. nih.gov

Below is a table summarizing representative results for the asymmetric hydrogenation of substrates structurally related to the enamide and imine of 1-phenylpropan-2-amine.

Substrate TypeCatalyst SystemSolventPressure (H₂)Temp (°C)Yield (%)ee (%)
Trisubstituted EnamideCoCl₂/(S,S)-Ph-BPEMethanol (B129727)50 bar60>95up to 99
α-Aryl Enamide (E/Z mixture)[Ir(COD)Cl]₂/N,P-ligandCH₂Cl₂50 bar25>95up to 99
N-Diphenylphosphinyl KetiminePd(OCOCF₃)₂/(S)-SegPhosTFE69 bar25>9087-99
N-Tosyl KetiminePd(OCOCF₃)₂/(S)-SynPhosTFE69 bar25>9088-97

This table presents generalized data from studies on analogous substrate classes. TFE = 2,2,2-trifluoroethanol.

These results demonstrate that asymmetric hydrogenation of the corresponding enamides or activated imines is a robust and highly enantioselective route to chiral 1-phenylpropan-2-amine derivatives.

Diastereoselective Control in Reductive Amination Sequences

Diastereoselective reductive amination is a powerful tool for the synthesis of chiral amines containing multiple stereocenters. This strategy typically involves the reaction of a prochiral ketone with a chiral amine, or a chiral ketone with an achiral amine, followed by reduction of the resulting imine intermediate. The inherent chirality of one of the reactants directs the stereochemical outcome of the newly formed stereocenter.

In the context of 1-phenylprop-2-en-1-amine, a diastereoselective reductive amination sequence could involve the reaction of 1-phenylpropan-2-one (the keto-tautomer) with a chiral amine. The chiral auxiliary amine would control the facial selectivity of the reduction of the intermediate imine, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 1-phenylpropan-2-amine.

Chemical Transformations and Reactivity Studies of 1 Phenylprop 2 En 1 Amine Hydrochloride

Reactivity in Hetero-Cyclization Reactions

1-Phenylprop-2-en-1-amine (B1218148) hydrochloride possesses two key functional groups that enable its participation in hetero-cyclization reactions: the primary amine and the terminal alkene. The amine group serves as a potent nucleophile, while the alkene can act as an electrophile or participate in cycloaddition reactions. This dual reactivity allows for the construction of various nitrogen-containing heterocyclic systems.

The general strategy for forming these heterocycles often involves a multi-component reaction where the amine and alkene moieties of 1-phenylprop-2-en-1-amine can react with a third component that contains at least two electrophilic sites. For instance, in copper-catalyzed reactions, primary and secondary amines can be incorporated into polyaryl frameworks through a coupling-cyclization process with ortho-bromo(hetero)aryl ketones and terminal alkynes. nih.gov This methodology allows for the direct use of structurally diverse amines in the synthesis of complex heterocyclic structures. nih.gov

A summary of potential hetero-cyclization reactions involving allylic amines is presented below:

Reaction TypeReactantsPotential ProductCatalyst/Conditions
Pictet-Spengler ReactionAllylic amine, Aldehyde/KetoneTetrahydroisoquinolineAcid catalyst
Paal-Knorr SynthesisAllylic amine, 1,4-DicarbonylPyrrole derivativeHeat/Acid catalyst
[3+2] CycloadditionAllylic amine (as azomethine ylide precursor), Alkene/AlkynePyrrolidine (B122466) derivativeThermal/Photochemical
Aza-Diels-Alder ReactionAllylic amine (as part of imine), DieneTetrahydropyridineLewis acid/Heat

Olefin-Imine Metathesis Pathways

Olefin-imine metathesis is a powerful transformation for the construction of carbon-nitrogen double bonds, expanding the synthetic toolkit for manipulating both carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov This process allows for the expedient assembly of diverse molecular structures by exchanging molecular fragments. researchgate.netnih.gov A catalytic version of this reaction has been developed, notably featuring cobalt-catalyzed amidine olefination with enaminones. researchgate.netchemrxiv.orgchemrxiv.org

The proposed mechanism for catalytic olefin-imine metathesis involves a sequence of steps:

Amine-Imine Exchange: The amine of one reactant exchanges with the imine of another.

Cobalt-Catalyzed Cyclization: A cobalt catalyst facilitates the cyclization of the intermediate.

Ring Fragmentation: The cyclic intermediate undergoes fragmentation to yield the final metathesis product. chemrxiv.orgchemrxiv.org

For 1-Phenylprop-2-en-1-amine hydrochloride, participation in olefin-imine metathesis would likely first involve its conversion to the corresponding imine. This imine could then react with an olefin in the presence of a suitable catalyst. The versatility of this reaction allows for the creation of new C=C and C=N bonds, opening avenues for further structural diversification. researchgate.net

Nucleophilic Reactivity Towards Electrophilic Species

The primary amine group in this compound confers significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers, making it reactive towards a wide range of electrophiles.

One of the most fundamental reactions is the nucleophilic addition to carbonyl compounds. Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a reversible, acid-catalyzed process. libretexts.orgopenstax.org The reaction proceeds through a carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. openstax.org

The nucleophilic character of amines also allows them to participate in conjugate addition reactions with activated alkynes, a type of Michael reaction. bham.ac.uk This reaction is highly efficient for forming new carbon-nitrogen bonds and has been utilized in various fields, including bioconjugation and polymer chemistry. bham.ac.uk The direct addition of nucleophiles to imines, which can be generated in-situ from amines, is another efficient method for C-C and C-X bond formation. nih.gov

The table below summarizes the reactivity of amines as nucleophiles with various electrophiles:

ElectrophileReaction TypeProduct
Aldehyde/KetoneNucleophilic AdditionImine (Schiff Base)
Acyl Halide/AnhydrideNucleophilic Acyl SubstitutionAmide
Alkyl HalideNucleophilic Substitution (Alkylation)Secondary/Tertiary Amine
Activated AlkyneMichael AdditionEnamine
EpoxideRing-OpeningAmino Alcohol

Cyclization Reactions with Hydroxylamine (B1172632) Hydrochlorides to Form Isoxazoline (B3343090) Derivatives

Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen that are valuable intermediates in organic synthesis and are present in various pharmacologically active molecules. journalagent.comijpsm.com The synthesis of isoxazolines can be achieved through the reaction of hydroxylamine hydrochloride with various precursors, such as α,β-unsaturated carbonyl compounds (chalcones). ijpsm.comrdd.edu.iq

The reaction of this compound with hydroxylamine hydrochloride to form an isoxazoline derivative is a plausible transformation. A likely pathway involves the nucleophilic addition of hydroxylamine to the activated double bond of the allylic amine. This would be followed by an intramolecular cyclization, where the nitrogen of the hydroxylamine attacks an electrophilic carbon, and subsequent dehydration to form the stable isoxazoline ring.

Several synthetic strategies for isoxazole (B147169) and isoxazoline derivatives have been reported. For example, a three-component reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde can yield 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com Another method involves the reaction of 1,5-diarylpent-1-yne-3,5-diones with hydroxylamine to form 5-hydroxyisoxazolines, which can then be converted to isoxazoles. journalagent.com These examples, while not directly involving an allylic amine, demonstrate the utility of hydroxylamine hydrochloride in the synthesis of isoxazoline and related heterocyclic systems. nih.gov

Spectroscopic and Diffraction Based Structural Elucidation of 1 Phenylprop 2 En 1 Amine Hydrochloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure, including connectivity and stereochemistry.

Proton (¹H) NMR spectroscopy reveals the chemical environment, quantity, and connectivity of hydrogen atoms within a molecule. For 1-Phenylprop-2-en-1-amine (B1218148) hydrochloride, the spectrum displays characteristic signals for the phenyl, vinyl, and methine protons.

In a deuterated methanol (B129727) (CD₃OD) solvent, the ¹H-NMR spectrum of 1-Phenylprop-2-en-1-amine hydrochloride shows distinct multiplets for the aromatic protons of the phenyl group, typically observed in the range of δ 7.43-7.57 ppm. wiley-vch.de The vinyl group presents a more complex system. The internal vinyl proton (-CH=) appears as a doublet of doublet of doublets (ddd) around δ 6.19 ppm, with coupling constants J = 17.3, 10.6, and 6.5 Hz, indicating its coupling to the two terminal vinyl protons and the adjacent methine proton. wiley-vch.de The terminal vinyl protons (=CH₂) are diastereotopic and appear as distinct signals further upfield. One terminal proton is observed as a doublet at approximately δ 5.51 ppm (J ≈ 17.3 Hz), and the other appears as a doublet around δ 5.48 ppm (J ≈ 10.6 Hz). wiley-vch.de The benzylic methine proton (-CH-N), being adjacent to both the phenyl and vinyl groups, resonates at a characteristic chemical shift that allows for clear identification. The broad signal for the ammonium (B1175870) protons (-NH₃⁺) is also observable, though its chemical shift can vary with concentration and temperature.

For the free base form, 1-Phenylprop-2-en-1-amine, in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear between δ 7.27-7.37 ppm. The internal vinyl proton is found at δ 6.05 ppm (ddd, J = 17.0, 9.1, 7.3 Hz), while the terminal vinyl protons are at δ 5.27 ppm (d, J = 17.1 Hz) and δ 5.14 ppm (d, J = 9.2 Hz). nih.gov

Proton Assignment Expected Chemical Shift (δ ppm) in CDCl₃ (Free Base) nih.gov Observed Chemical Shift (δ ppm) in CD₃OD (HCl Salt) wiley-vch.de Multiplicity Coupling Constants (J) in Hz
Phenyl (Ar-H)7.27-7.377.43-7.57m-
Vinyl (-CH=)6.056.19ddd17.3, 10.6, 6.5
Vinyl (=CH₂)5.275.51d~17.3
Vinyl (=CH₂)5.145.48d~10.6
Methine (CH-N)~4.5 (Predicted)~5.0 (Predicted)m-
Amine (-NH₂)~1.7 (Predicted)-br s-
Ammonium (-NH₃⁺)-Variablebr s-

Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom. The phenyl group will show signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the methine group) appearing at the lower field end of this range. The two carbons of the vinyl group are expected in the δ 115-140 ppm region, with the terminal =CH₂ carbon appearing at a higher field (lower ppm) than the internal -CH= carbon. The benzylic methine carbon (C-N) is anticipated to resonate in the δ 50-65 ppm range, shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.

Carbon Assignment Expected Chemical Shift (δ ppm)
Phenyl (C-ipso)135-145
Phenyl (C-ortho, C-meta, C-para)125-130
Vinyl (-CH=)135-140
Vinyl (=CH₂)115-125
Methine (CH-N)50-65

Values are predicted based on standard chemical shift ranges and data from structurally similar compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methine proton and the adjacent internal vinyl proton. It would also show correlations between the internal vinyl proton and the two terminal vinyl protons, confirming the -CH-CH=CH₂ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com An HSQC spectrum would link each proton signal to its attached carbon signal, allowing for the definitive assignment of the methine carbon, and the carbons of the vinyl and phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity of different fragments of the molecule. For instance, correlations would be expected from the methine proton to the ipso-carbon of the phenyl ring and to the terminal carbon of the vinyl group, confirming the placement of the phenyl and vinyl groups relative to the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. numberanalytics.com NOESY can provide insights into the 3D structure and preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A broad and strong absorption in the range of 2400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). Aromatic C-H stretching is typically observed as a series of sharp peaks just above 3000 cm⁻¹. The stretching of the carbon-carbon double bonds (C=C) of the vinyl group and the phenyl ring would appear in the 1450-1650 cm⁻¹ region. Finally, the C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Vibrational Mode Expected Absorption Range (cm⁻¹)
Ammonium (N-H Stretch)2400-3200 (broad, strong)
Aromatic (C-H Stretch)3000-3100
Vinyl (C-H Stretch)3010-3095
Aromatic & Vinyl (C=C Stretch)1450-1650
C-N Stretch1000-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For 1-Phenylprop-2-en-1-amine, the molecular ion peak [M]⁺ would be observed at m/z 133.09, corresponding to its molecular formula C₉H₁₁N.

The fragmentation pattern is highly informative. A primary fragmentation pathway for amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, benzylic cleavage resulting in the loss of a vinyl radical (•CH=CH₂) would generate a stable iminium cation at m/z 106. Alternatively, cleavage could result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule or its fragments. ethz.ch For 1-Phenylprop-2-en-1-amine, an HRMS measurement would confirm the molecular formula C₉H₁₁N by matching the experimentally observed exact mass to the calculated theoretical mass (e.g., for [M+H]⁺, calculated C₉H₁₂N⁺: 134.0964; found: 134.xxxx). This technique is indispensable for confirming the identity of new compounds or reaction products and distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds, though it presents challenges for cathinone (B1664624) derivatives due to their potential for thermal degradation. ojp.gov For 1-Phenylprop-2-en-1-amine, the analysis typically involves its free base form, as the hydrochloride salt is non-volatile.

Upon introduction into the GC, the compound is separated based on its boiling point and interaction with the stationary phase of the capillary column. The eluting compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting mass spectrum is characterized by the fragmentation of the molecule, which provides a structural fingerprint.

The mass spectral fragmentation of cathinone derivatives is dominated by alpha-cleavage, resulting in the formation of a nitrogen-containing iminium ion. ojp.gov For 1-Phenylprop-2-en-1-amine, the primary fragmentation pathway would be the cleavage of the bond between the carbonyl carbon (C1) and the chiral carbon (C2), leading to a prominent iminium ion. Other characteristic fragments would arise from the phenyl group. The molecular ion peak may be weak or absent in the EI spectrum due to the molecule's instability. nih.gov

Given the thermal lability of many synthetic cathinones, derivatization is a common strategy to improve their chromatographic behavior and mass spectral properties. ojp.govoup.comnih.gov However, this can introduce complexity to the analysis. Careful optimization of GC parameters, such as inlet temperature, is necessary to minimize on-column degradation. ojp.gov

Table 1: Predicted GC-MS Fragmentation Data for 1-Phenylprop-2-en-1-amine

m/z (mass-to-charge ratio)Predicted Fragment IonSignificance
133[C₉H₁₁N]⁺Molecular Ion (as free base)
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
58[CH₂=CH-CH=NH₂]⁺Iminium ion from alpha-cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the identification and quantification of synthetic cathinones in various matrices. nih.govnih.govoup.com This method is well-suited for the analysis of polar and thermally labile compounds like this compound, as it does not require high temperatures for volatilization. researchgate.net

The separation is typically achieved using reversed-phase chromatography. nih.govoup.com The sample is injected into a column (e.g., a C18 column) and eluted with a mobile phase gradient, commonly consisting of an aqueous component (like water with formic acid or ammonium formate) and an organic modifier (such as acetonitrile (B52724) or methanol). hpst.cz

Following chromatographic separation, the analyte enters the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. For 1-Phenylprop-2-en-1-amine, ESI would generate a protonated molecular ion [M+H]⁺. In tandem MS, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. Common fragmentation pathways for cathinones include the neutral loss of water ([M+H-H₂O]⁺) and the formation of the benzoyl cation ([Ph-C≡O]⁺). dovepress.com This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. oup.com

Table 2: Typical LC-MS/MS Parameters for Cathinone Derivative Analysis

ParameterTypical Condition
Chromatography ModeReversed-Phase
Stationary PhaseC18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺
Product Ions (Q3)Transitions corresponding to fragments like [M+H-H₂O]⁺ and [Ph-C≡O]⁺

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

For this compound, a suitable single crystal would be grown from a solution and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions (lattice parameters a, b, c, α, β, γ) and the space group of the crystal can be determined. nih.govdaneshyari.com

The analysis further reveals the solid-state conformation of the 1-phenylprop-2-en-1-amine cation and the position of the chloride anion. Crucially, it elucidates the network of intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds between the protonated amine group (-NH₃⁺) and the chloride ion (Cl⁻), as well as other potential non-covalent interactions like π-π stacking between phenyl rings of adjacent molecules. This detailed structural information is critical for understanding the physicochemical properties of the solid material. nih.gov

Table 3: Illustrative Crystallographic Data for a Cathinone Hydrochloride Salt

ParameterExample Value/System
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)4
Key InteractionsN-H···Cl hydrogen bonding

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique commonly used for the qualitative analysis of drug samples. unodc.orgunodc.org It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of a target compound, and getting a preliminary assessment of purity.

In the analysis of this compound, a small amount of the sample, dissolved in a suitable solvent like methanol, is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. unodc.org The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). The eluent, a mixture of organic solvents, moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

After development, the separated spots are visualized. Since 1-Phenylprop-2-en-1-amine contains a phenyl group, it can often be visualized under UV light (at 254 nm). Additionally, colorimetric reagents can be used; for a primary amine like the target compound, a ninhydrin (B49086) spray followed by gentle heating would produce a characteristic colored spot (typically purple-red). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparison with standards.

Table 4: Representative TLC System for Amine Analysis

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate/Methanol/Ammonia solution
VisualizationUV irradiation (254 nm), Ninhydrin spray

High Performance Liquid Chromatography (HPLC) for Purity and Chiral Purity

High Performance Liquid Chromatography (HPLC) is the most widely employed analytical method for the quantitative analysis and purity determination of new psychoactive substances, including synthetic cathinones. researchgate.net It offers high resolution, sensitivity, and reproducibility.

For assessing the chemical purity of this compound, a reversed-phase HPLC method is typically used. The compound is separated on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm. nih.gov The purity is determined by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Since 1-Phenylprop-2-en-1-amine possesses a chiral center, it exists as a pair of enantiomers. These enantiomers may have different pharmacological properties, making the determination of chiral purity essential. nih.gov Chiral HPLC is used to separate the enantiomers. This is often achieved in normal-phase mode using a chiral stationary phase (CSP), such as one based on a polysaccharide derivative like amylose (B160209) tris(α-methylbenzylcarbamate). nih.gov The mobile phase typically consists of a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol), often with a small amount of an amine additive like triethylamine (B128534) to improve peak shape. nih.gov

Table 5: Typical HPLC Conditions for Purity and Chiral Analysis of Cathinones

ParameterPurity Analysis (Reversed-Phase)Chiral Purity Analysis (Normal-Phase)
Stationary PhaseC18 (e.g., 5 µm, 4.6 x 250 mm)Chiral Stationary Phase (e.g., CHIRALPAK® AS-H) nih.gov
Mobile PhaseAcetonitrile : Water : Formic AcidHexane : Isopropanol : Triethylamine nih.gov
Flow Rate1.0 mL/min1.0 mL/min nih.gov
DetectionUV at 254 nmUV at 254 nm nih.gov

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic structure. pearson.com The chromophore in 1-Phenylprop-2-en-1-amine consists of a phenyl group conjugated with a carbon-carbon double bond. This extended π-system is responsible for its characteristic UV absorption.

The UV spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorptions corresponding to π → π* electronic transitions. The spectrum would likely show two main absorption bands:

An intense band (high molar absorptivity) at a lower wavelength, often referred to as the E-band (ethylenic), resulting from the transitions within the conjugated system.

A weaker band (low molar absorptivity) at a higher wavelength, known as the B-band (benzenoid), which often displays fine vibrational structure and is characteristic of the phenyl group. pearson.com

The position (λₘₐₓ) and intensity of these absorption maxima are sensitive to the solvent and the substitution on the chromophore. This technique is useful for confirming the presence of the aromatic and conjugated alkene systems within the molecule and can be used for quantitative analysis via the Beer-Lambert law.

Table 6: Predicted UV-Visible Absorption Data for 1-Phenylprop-2-en-1-amine

Absorption BandPredicted λₘₐₓ (nm)Associated TransitionRelative Intensity
E-band~220 nmπ → π* (conjugated system)Intense
B-band~258 nmπ → π* (phenyl group)Weaker, with fine structure

Computational Chemistry and Theoretical Modeling of 1 Phenylprop 2 En 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. mdpi.com For analogs of 1-Phenylprop-2-en-1-amine (B1218148), such as cathinone (B1664624) and amphetamine derivatives, DFT calculations are typically performed to understand their intrinsic chemical nature. nih.govresearchgate.net Functionals like B3LYP, often paired with basis sets such as 6-311+G(2d,p) or cc-pVTZ, are commonly used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, indicating nucleophilic potential, while the LUMO represents the ability to accept an electron, indicating electrophilic potential. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

For related compounds like amphetamine, DFT calculations show that the HOMO is typically distributed over the phenyl ring and the amine group, while the LUMO is also localized on the aromatic system. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of intramolecular charge transfer. mdpi.com Analysis of cathinone analogs has shown that substitutions on the phenyl ring or the amine group can significantly alter the HOMO and LUMO energy levels, thereby modulating the molecule's reactivity and biological activity. nih.gov

Table 1: Frontier Molecular Orbital Properties of Related Amphetamine/Cathinone Analogs

Parameter Description Typical Value Range (eV) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -9.0 to -6.0 Higher values indicate stronger electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to 2.0 Lower values indicate stronger electron-accepting ability.

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 8.0 | A smaller gap implies higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, attractive to electrophiles) and blue indicates positive potential (electron-poor, attractive to nucleophiles). researchgate.net

In studies of amphetamine and cathinone analogs, the MEP map consistently shows the most negative potential (red) around the nitrogen atom of the amine group and any electronegative substituents (like oxygen in cathinones), identifying these as sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net The hydrogen atoms of the amine group and the aromatic ring typically exhibit positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.net This analysis is critical for understanding how the molecule might interact with biological targets like receptor binding pockets. nih.gov

Hirshfeld atomic charge analysis is a method to partition the electron density of a molecule among its constituent atoms, providing insights into the charge distribution and transfer within the molecule. researchgate.net Unlike other charge schemes, the Hirshfeld method defines atomic charges relative to the deformation of the electron density from that of a hypothetical promolecule. researchgate.net

For amphetamine-like molecules, Hirshfeld analysis reveals the charge redistribution that occurs upon bond formation. Typically, the nitrogen atom of the amine group carries a significant negative charge, confirming its basicity. researchgate.net The carbon atoms of the phenyl ring also show varied charges, reflecting the electronic effects of the side chain. This detailed charge analysis helps in understanding intramolecular interactions and can be used to develop more accurate parameters for molecular mechanics force fields used in simulations. researchgate.net

Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic frequencies at the optimized geometry, researchers can assign the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov Comparing the calculated spectrum with experimental data serves as a validation of the computational model and the optimized structure. researchgate.net

For related compounds, DFT calculations (e.g., using the B3LYP functional) can accurately reproduce the experimental vibrational spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netnih.gov Key vibrational modes for 1-Phenylprop-2-en-1-amine hydrochloride would include the N-H stretches of the ammonium (B1175870) group, C-H stretches of the aromatic ring and alkyl chain, the C=C stretch of the vinyl group, and various phenyl ring vibrations. These calculated frequencies provide a detailed "fingerprint" of the molecule's structure. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target. mdpi.comtandfonline.com

For cathinone and amphetamine analogs, which primarily target monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), molecular docking studies have been crucial. nih.govtandfonline.comnih.gov These studies have identified key amino acid residues within the transporter binding sites that interact with the ligands. For instance, docking of cathinone analogs into a homology model of human DAT (hDAT) revealed interactions with residues such as Phe76, Asp79, Val152, Tyr156, and Phe326. nih.govtandfonline.com The binding is often stabilized by a combination of hydrogen bonds (e.g., involving the amine group) and hydrophobic interactions with aromatic residues in the binding pocket. tandfonline.com The calculated binding energy from docking simulations provides a qualitative estimate of the binding affinity, which often correlates with the compound's experimentally determined potency. tandfonline.com

Table 2: Illustrative Molecular Docking Results for Cathinone Analogs with Human Dopamine Transporter (hDAT)

Compound Group Key Interacting Residues Predicted Binding Energy (kcal/mol) Primary Interactions
Cathinone Analogs Asp79, Tyr156, Phe326 -8.0 to -6.0 Hydrogen bonding, π-π stacking

| Pyrrolidine-Substituted Cathinones | Phe76, Asp79, Val152 | -9.0 to -7.0 | Enhanced hydrophobic interactions, hydrogen bonding |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

In silico ADME prediction models are vital in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like profiles and avoid costly late-stage failures. nih.govscispace.com These models use quantitative structure-property relationships (QSPRs) to correlate a molecule's structure with its ADME behavior. scispace.com

For cathinone analogs, computational tools and web servers are used to predict a range of ADME properties. tandfonline.comnih.gov Key predicted parameters include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. tandfonline.comresearchgate.net Studies on synthetic cathinones have shown that properties like high lipophilicity correlate with a greater probability of crossing the blood-brain barrier. tandfonline.comresearchgate.net Predicting these characteristics helps in understanding the potential distribution and metabolic fate of compounds like this compound. nih.gov

Table 3: Predicted ADME Properties for Cathinone-like Structures

Property Predicted Value Range Importance in Drug Development
LogP (Lipophilicity) 1.5 - 3.5 Affects absorption, distribution, and permeability.
LogS (Aqueous Solubility) -4.0 to -2.0 Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability High probability Determines central nervous system effects.
Human Intestinal Absorption (HIA) > 80% Indicates potential for good oral bioavailability.
P-glycoprotein (P-gp) Substrate Yes/No Influences drug efflux and distribution.

| CYP2D6/CYP3A4 Inhibition | Yes/No | Predicts potential for drug-drug interactions. |

Note: This table represents typical predicted values for cathinone analogs based on in silico models and serves as an illustrative example. tandfonline.comeijppr.com

Non-Linear Optical (NLO) Property Calculations

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical modeling of the non-linear optical (NLO) properties of this compound. At present, there are no published research findings detailing the calculation of its electric dipole moment (μ), polarizability (α), or first-order hyperpolarizability (β).

Computational studies investigating the NLO properties of various organic molecules, including aromatic amines and their derivatives, are prevalent in the field of materials science. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict the NLO response of compounds. The molecular geometry is optimized, and then properties like the dipole moment, polarizability, and hyperpolarizability are calculated using a specific level of theory and basis set.

Such computational analyses are crucial for identifying potential candidates for NLO materials, which have applications in optical switching, frequency conversion, and other photonic technologies. The NLO response in organic molecules often arises from the presence of π-conjugated systems and the intramolecular charge transfer between electron donor and acceptor groups. While this compound possesses an aromatic ring and an amine group, which are features often associated with NLO activity, specific computational data to quantify this for the hydrochloride salt are not available.

The lack of data prevents the creation of detailed tables of its NLO properties or a discussion of specific research findings. Further theoretical investigations would be necessary to elucidate the NLO characteristics of this compound and to determine its potential for applications in non-linear optics.

Applications of 1 Phenylprop 2 En 1 Amine Hydrochloride As a Key Intermediate in Complex Molecule Synthesis

Precursor for Advanced Amines and Chiral Scaffolds

The inherent chirality of 1-phenylprop-2-en-1-amine (B1218148), owing to the stereocenter at the carbon atom bearing the amino group, makes its hydrochloride salt a valuable precursor for the synthesis of advanced, enantiomerically pure amines and chiral scaffolds. researchgate.net Chiral amines are of paramount importance in medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing a chiral amine moiety. researchgate.net

The primary amine group in 1-phenylprop-2-en-1-amine allows it to be employed as a chiral auxiliary. wikipedia.org In this capacity, it can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, such as alkylation or an aldol (B89426) reaction, to proceed with high stereoselectivity. After guiding the formation of the desired stereocenter in the target molecule, the auxiliary can be cleaved and potentially recovered. mdpi.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer compounds. For instance, chiral amines similar in structure to 1-phenylprop-2-en-1-amine, such as 1-phenylethylamine, are widely used for this purpose in diastereoselective syntheses of medicinally relevant substances. mdpi.com

Furthermore, the compound serves as a direct precursor for more complex, "advanced" amines through derivatization. The primary amine can be converted into secondary or tertiary amines via N-alkylation or reductive amination reactions. youtube.comyoutube.com These reactions create new carbon-nitrogen bonds, expanding the molecular complexity and allowing for the introduction of new functional groups. The synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives using biocatalytic methods like transaminases highlights the utility of this structural backbone in creating advanced amine structures with high enantiomeric excess. rsc.orgresearchgate.net

Application as PrecursorReaction TypeResulting Structure/UseSignificance
Chiral Auxiliary Diastereoselective AlkylationControls stereochemistry of new C-C bond formationAccess to enantiomerically pure compounds wikipedia.orgmdpi.com
Chiral Auxiliary Asymmetric Aldol ReactionDirects the formation of chiral β-hydroxy carbonylsKey building blocks for natural products
Advanced Amine Synthesis N-Alkylation / Reductive AminationSecondary and Tertiary AminesCreation of diverse amine libraries youtube.comenamine.net
Chiral Scaffold Development Chemoenzymatic DiversificationNovel, structurally diverse chiral moleculesValuable for drug discovery campaigns nih.govbohrium.com

Intermediacy in Heterocyclic Compound Synthesis

The structural features of 1-phenylprop-2-en-1-amine hydrochloride make it a suitable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are foundational scaffolds in a vast number of pharmaceuticals and natural products. researchgate.netresearchgate.net

One major application is in the synthesis of five-membered heterocyclic rings like pyrrolidines. The synthesis of pyrrolidine (B122466) derivatives can be achieved through various strategies commencing from primary amines. researchgate.netorganic-chemistry.org For example, the double bond in the 1-phenylprop-2-en-1-amine backbone can be functionalized and then participate in a cyclization reaction with the nitrogen atom to form the pyrrolidine ring. Methods such as intramolecular Michael additions or ring-closing metathesis on suitably derivatized versions of the parent amine can lead to highly substituted and stereochemically complex pyrrolidines. nih.gov

The amine also serves as a precursor for constructing six-membered heterocycles. Aza-Diels-Alder reactions, for instance, are powerful methods for synthesizing substituted piperidines and other related structures. nih.govnih.gov In these reactions, an imine, which can be readily formed from 1-phenylprop-2-en-1-amine and an aldehyde or ketone, reacts with a diene in a [4+2] cycloaddition. This approach allows for the rapid assembly of complex cyclic structures with good control over stereochemistry. nih.gov

Another significant reaction for heterocyclic synthesis is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with a carbonyl compound to form tetrahydroisoquinolines or tetrahydro-β-carbolines. wikipedia.orgnih.govmdpi.com While 1-phenylprop-2-en-1-amine is not a classical substrate, its core structure can be modified to create analogs suitable for Pictet-Spengler type cyclizations, providing access to important alkaloid frameworks. researchgate.netnumberanalytics.com

Heterocyclic SystemKey Synthetic ReactionDescription
Pyrrolidines Intramolecular CyclizationThe amine nitrogen acts as a nucleophile, attacking an electrophilic center created by modifying the prop-2-en-1-yl chain to form a five-membered ring. researchgate.netorganic-chemistry.org
Piperidines / Tetrahydropyridines Aza-Diels-Alder ReactionThe amine is first converted to an imine, which then acts as a dienophile in a cycloaddition with a diene to form a six-membered nitrogen-containing ring. nih.govnih.gov
Tetrahydroisoquinolines (Analogs) Pictet-Spengler Type ReactionAn amine undergoes condensation with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a fused heterocyclic system. wikipedia.orgmdpi.com

Role in Synthesis of Nitrogen-Containing Building Blocks for Organic Chemistry

Primary amines are fundamental building blocks in organic synthesis due to the versatile reactivity of the amino group. amerigoscientific.commolport.compurkh.com this compound is an exemplary nitrogen-containing building block, offering multiple reaction sites for elaboration into more complex structures. enamine.netenamine.net

The primary amine functionality is readily derivatized. It can undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or be converted into isocyanates and isothiocyanates. Each of these transformations installs a new functional group, fundamentally altering the molecule's chemical properties and providing a new starting point for further synthesis. Reductive amination, the reaction of the amine with a ketone or aldehyde in the presence of a reducing agent, is a powerful method for creating substituted secondary and tertiary amines, which are themselves important building blocks. youtube.comresearchgate.net

Beyond the amine group, the alkene functionality provides another handle for chemical modification. The double bond can be hydrogenated to give the saturated analog, 1-phenylpropan-1-amine. It can undergo epoxidation, dihydroxylation, or ozonolysis, converting the simple alkene into more complex, oxygenated functional groups. These transformations add significant value to the molecular scaffold, creating polyfunctional building blocks that can be used in the synthesis of natural products and pharmaceuticals. The Mizoroki-Heck reaction, for example, can be used to arylate allylamines, demonstrating a method to form new C-C bonds on related structures. rsc.org

The combination of these reactive sites allows for the generation of a diverse library of compounds from a single, readily available starting material, underscoring the role of this compound as a valuable nitrogen-containing building block in synthetic organic chemistry. researchgate.net

Functional GroupReaction TypeProduct ClassUtility
Primary Amine AcylationAmidesStable, key functional group in peptides and polymers. molport.com
Primary Amine Reductive AminationSecondary/Tertiary AminesExpands structural diversity, common in active pharmaceutical ingredients. researchgate.net
Primary Amine SulfonylationSulfonamidesImportant pharmacophore in many drug classes.
Alkene HydrogenationSaturated AlkaneRemoves reactivity of the double bond, creates a new chiral center.
Alkene DihydroxylationDiolsIntroduces oxygen functionality for further transformations.
Alkene EpoxidationEpoxidesVersatile electrophilic intermediates for ring-opening reactions.

Green Chemistry Principles in the Synthesis and Derivatization of 1 Phenylprop 2 En 1 Amine Hydrochloride

Atom Economy Maximization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. jocpr.com In the context of synthesizing 1-Phenylprop-2-en-1-amine (B1218148) hydrochloride, maximizing atom economy is a key objective of green chemistry.

Traditional synthetic routes to allylic amines often involve multi-step processes with the use of protecting groups and stoichiometric reagents, leading to significant waste generation and low atom economy. rsc.org Modern synthetic methods, however, offer more atom-economical alternatives. One such strategy is the direct hydroamination of allenes, which involves the addition of an amine to an allene, catalyzed by a transition metal complex. rsc.orgrsc.org This approach is highly atom-economical as it directly forms the desired C-N bond without the generation of stoichiometric byproducts. For instance, a palladium complex has been shown to efficiently catalyze the hydroamination of 1-substituted allenes with alkyl amines, yielding allylamine (B125299) products with high conversion rates at room temperature. rsc.orgrsc.org

The table below illustrates a comparison of different synthetic strategies and their potential atom economy for the synthesis of allylic amines, which is the core structure of 1-Phenylprop-2-en-1-amine hydrochloride.

Synthetic StrategyDescriptionKey Features
Hydroamination of Allenes Direct addition of an amine to an allene, often catalyzed by a transition metal complex. rsc.orgrsc.org- High atom economy (approaching 100%). rsc.org - Fewer synthetic steps. - Can be performed under mild conditions. rsc.org
Catalytic Allylic Amination of Allylic Alcohols Direct reaction of an allylic alcohol with an amine in the presence of a catalyst. organic-chemistry.org- Avoids pre-functionalization of the alcohol. - Reduces waste from stoichiometric reagents. - Can be highly regioselective. organic-chemistry.org
Traditional Multi-step Synthesis Often involves protection/deprotection steps and the use of stoichiometric reagents. rsc.org- Lower atom economy. - Generates significant waste. - More complex and less efficient.

By adopting these and other atom-economical strategies, the synthesis of this compound can be made significantly greener and more sustainable.

Use of Environmentally Benign Solvents in Reaction Systems

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov Traditional organic solvents are frequently volatile, flammable, and toxic, posing risks to human health and the environment. rsc.orgrsc.org Consequently, there is a strong emphasis on replacing these with environmentally benign alternatives in the synthesis of compounds like this compound.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov While organic reactions are often perceived to be incompatible with water, many reactions, including those for amine synthesis, can be performed efficiently in aqueous media. nih.govutrgv.edu In some cases, water can even accelerate reaction rates and improve selectivity. nih.gov

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. mdpi.com They are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. DESs are often biodegradable, have low volatility, and can be derived from renewable resources. mdpi.com They have been successfully employed in various amination reactions, sometimes acting as both the solvent and a catalyst. mdpi.com

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. mdpi.com They possess negligible vapor pressure, high thermal stability, and can be designed to have specific solvating properties. mdpi.com ILs have been used as recyclable reaction media for a variety of organic transformations, including the synthesis of cyclic amines. mdpi.com

Supercritical Fluids , such as supercritical carbon dioxide (scCO₂), offer another green solvent option. rsc.orgrsc.org scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. rsc.orgrsc.org However, its application can be limited by the high pressures required and its reactivity with nucleophilic reagents like amines. rsc.orgrsc.org

The following table summarizes the properties and applications of some environmentally benign solvents relevant to the synthesis of this compound.

SolventPropertiesAdvantages in Amine Synthesis
Water Non-toxic, non-flammable, abundant. nih.govCan accelerate reaction rates and improve selectivity; environmentally friendly. nih.gov
Deep Eutectic Solvents (DESs) Biodegradable, low volatility, renewable. mdpi.comCan act as both solvent and catalyst; can improve yields and simplify product isolation. mdpi.com
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, tunable properties. mdpi.comRecyclable; can enhance reaction rates and selectivity. mdpi.com
**Supercritical CO₂ (scCO₂) **Non-toxic, non-flammable, easily removed. rsc.orgrsc.orgAllows for easy product separation; environmentally benign. rsc.orgrsc.org

The selection of an appropriate green solvent will depend on the specific reaction conditions and the nature of the reactants and catalysts involved in the synthesis of this compound.

Development of Recoverable Catalysts and Reagents

Heterogeneous catalysts are a major class of recoverable catalysts. researchgate.netnih.gov These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture, which allows for easy separation by filtration or centrifugation. researchgate.netnih.gov Clay-based catalysts, such as montmorillonite (B579905) and bentonite, have been investigated for C-N bond formation reactions. nih.gov These materials can be modified with various metals or metal oxides to enhance their catalytic activity and can often be reused multiple times. nih.gov For the synthesis of allylic amines, solid catalysts like MoO₃/TiO₂ have been shown to be effective and reusable. organic-chemistry.org

Homogeneous catalysts that can be recovered and reused are also being developed. One approach is to immobilize a homogeneous catalyst on a solid support, such as a polymer or silica (B1680970). researchgate.net This combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, a molybdenum catalyst system has been developed for the regioselective allylic amination of tertiary allylic carbonates that can be recycled through simple centrifugation. researchgate.netresearchgate.netfigshare.com

The table below provides examples of recoverable catalysts that could be employed in the synthesis of this compound.

Catalyst TypeExampleAdvantagesRecovery Method
Heterogeneous Solid Acid Catalysts Clay-based catalysts (e.g., Montmorillonite K-10). nih.govInexpensive, environmentally benign, reusable. nih.govFiltration, centrifugation. researchgate.netnih.gov
Supported Metal Catalysts MoO₃/TiO₂. organic-chemistry.orgReusable, can be used for dehydrative allylation. organic-chemistry.orgFiltration. organic-chemistry.org
Immobilized Homogeneous Catalysts Recyclable Molybdenum catalyst system. researchgate.netresearchgate.netfigshare.comHigh activity and selectivity, recyclable. researchgate.netresearchgate.netfigshare.comCentrifugation. researchgate.netresearchgate.netfigshare.com

The development and application of such recoverable catalysts are crucial for making the synthesis of this compound more economically viable and environmentally sustainable.

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes high-frequency sound waves (20 kHz to 10 MHz) to initiate and accelerate chemical reactions. wikipedia.orgnih.gov The application of ultrasound can lead to a number of green chemistry benefits, including shorter reaction times, milder reaction conditions, and improved yields. rsc.orgmdpi.commdpi.com

The primary phenomenon behind sonochemistry is acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid medium. nih.gov This process generates localized "hot spots" with extremely high temperatures and pressures, as well as rapid heating and cooling rates. wikipedia.org These extreme conditions can enhance reaction rates and lead to the formation of unique products.

In the context of amine synthesis, ultrasound has been successfully employed in various reactions. For instance, ultrasound-assisted solventless synthesis of amines has been developed through in situ oxidation and reductive amination of benzyl (B1604629) halides, providing an efficient and environmentally friendly method. rsc.orgrsc.org The aza-Michael reaction, which is a key step in the synthesis of many nitrogen-containing compounds, can be significantly accelerated in water under ultrasound irradiation, often without the need for a catalyst. utrgv.edu

The table below highlights the key advantages of using ultrasound-assisted methodologies in the synthesis of this compound.

FeatureDescriptionGreen Chemistry Advantage
Accelerated Reaction Rates Ultrasound can significantly reduce reaction times from hours to minutes. nih.govutrgv.eduIncreased energy efficiency and process throughput.
Milder Reaction Conditions Reactions can often be carried out at lower temperatures and pressures. mdpi.comReduced energy consumption and improved safety.
Improved Yields and Selectivity Sonication can lead to higher product yields and better selectivity. nih.govrsc.orgReduced waste and improved resource efficiency.
Use of Green Solvents Ultrasound can facilitate reactions in environmentally benign solvents like water or even under solvent-free conditions. utrgv.edursc.orgrsc.orgElimination or reduction of hazardous solvent use.

The integration of ultrasound-assisted techniques into the synthesis of this compound has the potential to create a more efficient, economical, and environmentally friendly manufacturing process.

Emerging Research Directions and Future Prospects for 1 Phenylprop 2 En 1 Amine Hydrochloride Research

Exploration of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems is paramount for the selective derivatization of 1-phenylprop-2-en-1-amine (B1218148) hydrochloride, enabling access to a wider range of analogues with potentially unique properties. Current research is moving beyond traditional chemical catalysts towards more sophisticated and sustainable options, with a significant focus on biocatalysis.

Enzymes, particularly transaminases, are gaining considerable attention for the synthesis and derivatization of chiral amines. rsc.orgmdpi.com These biocatalysts offer exceptional enantioselectivity under mild reaction conditions, which is a significant advantage over many conventional chemical methods. rsc.org Amine transaminases (ATAs) can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct and atom-economical route to enantiopure products. rsc.orgrsc.org The application of ω-transaminases in biocatalytic cascades is a promising strategy for the synthesis of complex chiral amines from simple achiral starting materials. mdpi.com

Beyond transaminases, other enzyme classes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs) are being explored for the synthesis and modification of chiral amines. nih.gov These enzymes can be used in redox-neutral cascades or in combination with other enzymes to create highly efficient and selective synthetic pathways. manchester.ac.uk The immobilization of these enzymes on solid supports is a key area of research, as it facilitates catalyst recovery and reuse, making the processes more economically viable and suitable for continuous flow applications. nih.govresearchgate.net

In addition to biocatalysis, research into novel chemocatalysts continues to yield promising results. For instance, new metal catalysts are being developed for challenging transformations such as the N-alkylation of amines. whiterose.ac.uk Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for the functionalization of amines, offering new reaction pathways that are often inaccessible with traditional methods. sciencedaily.com This approach utilizes light energy to drive chemical reactions, often under very mild conditions. sciencedaily.com

Catalytic SystemKey AdvantagesPotential Application for 1-Phenylprop-2-en-1-amine Derivatization
Transaminases (ATAs) High enantioselectivity, mild reaction conditions, atom economy. rsc.orgrsc.orgAsymmetric synthesis of chiral analogues, kinetic resolution.
Imine Reductases (IREDs) Selective reduction of imines to chiral amines. manchester.ac.ukSynthesis of secondary and tertiary amine derivatives.
Amine Dehydrogenases (AmDHs) Reductive amination of ketones to form chiral amines. nih.govDirect synthesis of chiral amine derivatives from ketone precursors.
Visible-light Photoredox Catalysis Mild reaction conditions, unique reactivity. sciencedaily.comC-H functionalization, cross-coupling reactions.

Advanced Computational Design for New Chemical Transformations

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of new reactions and catalysts. For 1-phenylprop-2-en-1-amine hydrochloride, computational methods can provide deep insights into its reactivity and guide the development of novel chemical transformations.

Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.netnih.govacs.org By modeling the reaction of this compound with various reagents, researchers can predict the feasibility of new transformations and identify the most promising reaction conditions. nih.gov DFT calculations can also be used to understand the role of catalysts in a reaction, helping to design more efficient and selective catalytic systems. acs.org For example, computational studies can elucidate the interactions between a substrate, catalyst, and solvent, providing a molecular-level understanding of the factors that govern reactivity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of 1-phenylprop-2-en-1-amine derivatives with their chemical or biological properties. nih.gov This information can then be used to design new analogues with enhanced characteristics. Machine learning and artificial intelligence are also beginning to play a role in predicting the outcomes of chemical reactions and in the de novo design of molecules with desired properties. nih.gov

The integration of computational modeling with experimental work creates a powerful synergy. chemrxiv.org Theoretical predictions can guide experimental efforts, reducing the amount of trial-and-error required to develop new synthetic methods. researchgate.net Conversely, experimental results can be used to validate and refine computational models, leading to more accurate predictions.

Computational MethodApplication in 1-Phenylprop-2-en-1-amine Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, catalyst design, prediction of reactivity. researchgate.netnih.govacs.org
Quantum-based Molecular Dynamics (QMD) Simulation of reaction dynamics and complex molecular interactions. chemrxiv.org
QSAR and Machine Learning Prediction of properties of new derivatives, de novo molecular design. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, is a paradigm shift in how chemical reactions are performed. Instead of traditional batch reactors, reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration with in-line analysis and purification. nih.gov

For the synthesis and derivatization of this compound, flow chemistry presents several exciting opportunities. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity. nih.gov Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates, which can significantly reduce waste and processing time. nih.gov

The combination of flow chemistry with immobilized catalysts, particularly enzymes, is a particularly powerful approach. rsc.orgnih.gov Packed-bed reactors containing immobilized biocatalysts can be used for the continuous production of chiral amines with high productivity and catalyst stability. researchgate.net This approach has been successfully demonstrated for the synthesis of a variety of chiral amines and could be readily adapted for the derivatization of this compound. researchgate.net

Furthermore, flow chemistry is highly amenable to automation. illinois.edu Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of compounds for biological screening. synplechem.comresearchgate.netrsc.org This high-throughput capability can significantly accelerate the drug discovery and development process. illinois.edu The development of capsule-based automated synthesis, where pre-weighed reagents are contained in sealed capsules, further simplifies the process and enhances reproducibility. synplechem.comresearchgate.net

Flow Chemistry ApproachBenefits for 1-Phenylprop-2-en-1-amine Synthesis
Telescoped Multi-step Synthesis Reduced waste, shorter reaction times, elimination of intermediate purification. nih.gov
Packed-bed Reactors with Immobilized Catalysts High productivity, catalyst reusability, continuous production. rsc.orgresearchgate.net
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid library synthesis. illinois.edusynplechem.comresearchgate.netrsc.org

Sustainable and Scalable Production Methods Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact and maximizing resource efficiency. rsc.orgrsc.org For the production of this compound, there is a significant opportunity to develop more sustainable and scalable manufacturing processes.

A key aspect of sustainable synthesis is the use of renewable feedstocks and greener reaction media. rsc.orgrsc.org Research into the use of bio-based starting materials for the synthesis of amines is an active area of investigation. rsc.org The replacement of hazardous organic solvents with more environmentally benign alternatives, or even the development of solvent-free reaction conditions, can significantly reduce the environmental footprint of a chemical process. mdpi.com

Atom economy is another central tenet of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. sciepub.com The development of highly efficient catalytic systems, such as those discussed in section 9.1, is therefore crucial for sustainable production. sciencedaily.com

Sustainability StrategyImpact on 1-Phenylprop-2-en-1-amine Production
Use of Renewable Feedstocks and Green Solvents Reduced reliance on fossil fuels, minimized environmental pollution. rsc.orgrsc.orgmdpi.com
High Atom Economy Reactions Minimized waste generation, improved resource efficiency. sciepub.com
Process Intensification (e.g., Flow Chemistry) Reduced energy consumption, improved safety, less waste. mdpi.comvapourtec.com
Catalyst and By-product Recycling Improved cost-effectiveness, reduced environmental impact. google.comscielo.br

Q & A

Q. How to mitigate batch-to-batch variability in hydrochloride salt formation?

  • Methodological Answer : Monitor pH during acidification (target pH ~4–5) using automated titrators. Characterize salt polymorphs via PXRD and DSC. Implement QbD (Quality by Design) principles to define critical quality attributes (CQAs) for crystalline form consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.